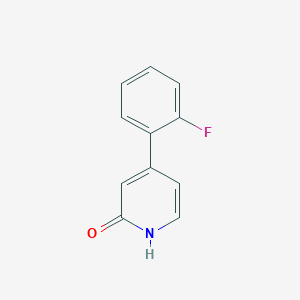

4-(2-Fluorophenyl)pyridin-2(1H)-one

Descripción

Propiedades

IUPAC Name |

4-(2-fluorophenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c12-10-4-2-1-3-9(10)8-5-6-13-11(14)7-8/h1-7H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEQVEAYAGCZCRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)NC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671719 | |

| Record name | 4-(2-Fluorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159815-25-4 | |

| Record name | 4-(2-Fluorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)pyridin-2(1H)-one typically involves the reaction of 2-chloropyridine with 2-fluorobenzene under specific conditions. The reaction is often catalyzed by a palladium complex in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for 4-(2-Fluorophenyl)pyridin-2(1H)-one may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Fluorophenyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: N-oxides of 4-(2-Fluorophenyl)pyridin-2(1H)-one.

Reduction: Dihydropyridine derivatives.

Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(2-Fluorophenyl)pyridin-2(1H)-one has shown promise in medicinal applications due to its ability to act as a ligand in biochemical assays. It has been investigated for its potential therapeutic properties, including:

- Anti-inflammatory Activity : Research indicates that derivatives of pyridinones can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in ACS Chemical Neuroscience highlighted the compound's role as a positive allosteric modulator (PAM) of GABA-A receptors, which are crucial for neurological function. This modulation could lead to new treatments for neurological disorders such as anxiety and depression .

In biological contexts, 4-(2-Fluorophenyl)pyridin-2(1H)-one is being explored for its role in receptor modulation and enzyme inhibition:

- Receptor Modulation : As mentioned, it acts on GABA-A receptors, which are important targets for anxiolytic drugs.

- Enzyme Inhibition : The compound has potential as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies.

Mecanismo De Acción

The mechanism of action of 4-(2-Fluorophenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparación Con Compuestos Similares

Halogenated Derivatives

- However, brominated derivatives often exhibit higher toxicity compared to fluorinated counterparts .

- 5-(Trifluoromethyl)pyridin-2(1H)-one derivatives : Trifluoromethyl groups enhance metabolic resistance and electron-withdrawing effects, improving enzyme inhibition (e.g., eIF4A3 inhibition in cancer therapy) but may increase P-glycoprotein (P-gp)-mediated efflux, reducing oral bioavailability .

Amino and Piperazine Modifications

- 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one : The piperazine moiety improves solubility and serotonin reuptake inhibition (SSRI activity), with IC₅₀ values < 100 nM in vitro. This modification also reduces CNS side effects due to lower blood-brain barrier penetration .

- 3-(1H-Benzo[d]imidazol-2-yl)pyridin-2(1H)-one : Addition of a benzimidazole ring enhances IGF-1R inhibition (IC₅₀: 10–50 nM) but introduces cytochrome P450 interactions, necessitating structural optimization to avoid off-target effects .

Pharmacokinetic and Toxicity Profiles

Key Findings :

- Fluorine vs. Chlorine : Fluorine improves metabolic stability compared to chlorine, which increases molecular weight and halogen bonding but may elevate cardiotoxicity risks .

- Piperazine Additions: Piperazine-substituted derivatives show superior aqueous solubility (logP ~2.5 vs. ~3.0 for non-polar analogues) but require careful optimization to avoid hERG channel inhibition .

Actividad Biológica

4-(2-Fluorophenyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound has the following chemical structure:

- Molecular Formula : CHFNO

- Molecular Weight : 197.19 g/mol

The biological activity of 4-(2-Fluorophenyl)pyridin-2(1H)-one is primarily attributed to its interactions with various biological targets, including:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in inflammatory pathways, such as p38 MAPK and PDE4, which play crucial roles in cytokine release and inflammatory responses .

- Antimicrobial Activity : Various studies have highlighted its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis, showcasing minimum inhibitory concentrations (MICs) in the low microgram per milliliter range .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. In a study evaluating the anti-mycobacterial activity of several derivatives, 4-(2-Fluorophenyl)pyridin-2(1H)-one demonstrated significant inhibition with MIC values ranging from 0.2 to 1.5 µg/mL against Mycobacterium species .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 4-(2-Fluorophenyl)pyridin-2(1H)-one | Mycobacterium tuberculosis | 0.2 - 1.5 |

Anti-inflammatory Effects

In vitro studies have shown that the compound effectively suppresses tumor necrosis factor-alpha (TNFα) release in stimulated cells, indicating its potential as an anti-inflammatory agent. The compound's dual inhibition of p38 MAPK and PDE4 suggests a synergistic effect that could be beneficial in treating chronic inflammatory diseases .

| Compound | Assay Type | IC (µM) |

|---|---|---|

| 4-(2-Fluorophenyl)pyridin-2(1H)-one | TNFα Release Assay | 1.5 |

Case Study 1: Anticancer Potential

In a study aimed at developing dual inhibitors for c-Met and VEGFR-2, derivatives of pyridine compounds including 4-(2-Fluorophenyl)pyridin-2(1H)-one were synthesized and tested for their anticancer activity. Compound 12d showed promising results with IC values of 0.11 µM for c-Met and 0.19 µM for VEGFR-2, indicating significant potential for cancer therapy .

Case Study 2: Neuropharmacological Applications

Research into the modulation of GABA-A receptors has identified derivatives like 4-(2-Fluorophenyl)pyridin-2(1H)-one as positive allosteric modulators (PAMs). These compounds showed improved metabolic stability and reduced hepatotoxicity, suggesting their utility in treating neurological disorders .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 4-(2-fluorophenyl)pyridin-2(1H)-one, and how can reaction conditions be optimized?

- Methodology : One-pot synthesis is a common approach for pyridinone derivatives, as demonstrated for analogous compounds like 4-(trifluoromethyl)pyridin-2(1H)-ones. Key steps include:

- Precursor selection : Use α,β-unsaturated ketones or aldehydes (e.g., 2-acetylthiophene) with fluorinated aryl halides.

- Catalysts : Ammonium acetate or trifluoroacetic acid can facilitate cyclization .

- Yield optimization : Varying solvent systems (e.g., ethanol or DMF) and heating methods (microwave vs. reflux) can improve yields (e.g., 19–67% yields reported for similar compounds) .

Q. How should researchers characterize the structural integrity of 4-(2-fluorophenyl)pyridin-2(1H)-one?

- Analytical techniques :

- Spectroscopy : IR for carbonyl (C=O) and aromatic C-F stretches (~1650–1700 cm⁻¹ and ~1100–1250 cm⁻¹, respectively). ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .

- X-ray crystallography : Critical for resolving regiochemistry, as shown for 6-phenyl-4-(trifluoromethyl)pyridin-2(1H)-one .

- Mass spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns .

Q. What are the key considerations for purity assessment and isolation of this compound?

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients.

- Crystallization : Ethanol or methanol recrystallization to obtain high-purity crystals (melting points: 120–150°C for fluorinated pyridinones) .

Advanced Research Questions

Q. How can computational modeling aid in understanding the electronic effects of the 2-fluorophenyl substituent on pyridinone reactivity?

- Methods :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (FMOs) and charge distribution.

- Docking studies : Predict binding affinities if targeting enzymes (e.g., cyclooxygenase) .

Q. What strategies resolve contradictions in pharmacological data for fluorinated pyridinones (e.g., analgesic vs. toxic effects)?

- Case study : In vivo analgesic assays (e.g., hot-plate test in mice) may show efficacy at 10–50 mg/kg doses, while acute toxicity (LD₅₀) might occur at >200 mg/kg.

- Mitigation :

- Dose-response curves : Use GraphPad Prism for non-linear regression analysis .

- Metabolic profiling : LC-MS/MS to identify toxic metabolites (e.g., hydroxylated or glucuronidated species) .

Q. How can regioselective functionalization of the pyridinone core be achieved for SAR studies?

- Approaches :

- Electrophilic substitution : Introduce halogens or nitro groups at the 3- or 5-positions using HNO₃/H₂SO₄ or NXS (X = Cl, Br).

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids for biaryl derivatives .

Q. What are the challenges in scaling up fluorinated pyridinone synthesis, and how can they be addressed?

- Issues : Low yields due to side reactions (e.g., defluorination or dimerization).

- Solutions :

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps.

- Green solvents : Switch to PEG-400 or cyclopentyl methyl ether to reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.